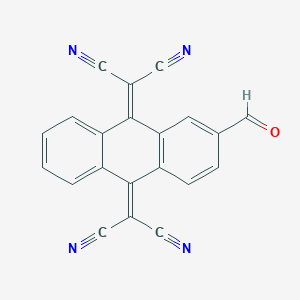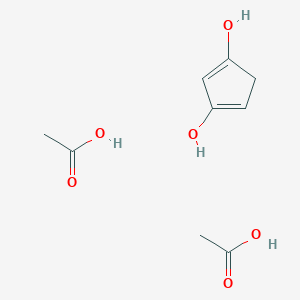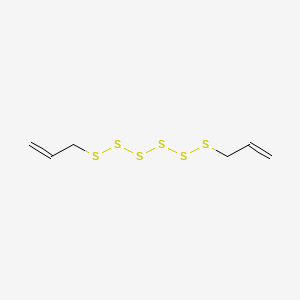![molecular formula C15H20O B14268337 Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- CAS No. 170468-89-0](/img/structure/B14268337.png)
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- is an organic compound with the molecular formula C15H20O. It contains a benzene ring substituted with a 1-methyl-2-heptynyl group through an oxygen atom. This compound is characterized by its aromatic ring and the presence of an ether linkage, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 1-methyl-2-heptynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve industrial-grade quality.
化学反应分析
Types of Reactions
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triple bond to a single bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes
科学研究应用
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The presence of the 1-methyl-2-heptynyl group can influence the reactivity and selectivity of these reactions, leading to the formation of specific products.
相似化合物的比较
Similar Compounds
- Benzene, 1-methoxy-2-methyl-
- Benzene, 1-ethoxy-2-methyl-
- Benzene, 1-ethyl-2-methyl-
Uniqueness
Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]- is unique due to the presence of the 1-methyl-2-heptynyl group, which introduces a triple bond and an ether linkage
属性
CAS 编号 |
170468-89-0 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC 名称 |
oct-3-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C15H20O/c1-3-4-5-7-10-14(2)16-13-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,13H2,1-2H3 |
InChI 键 |
PEUXHQKUMKKPIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC#CC(C)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)

![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)





